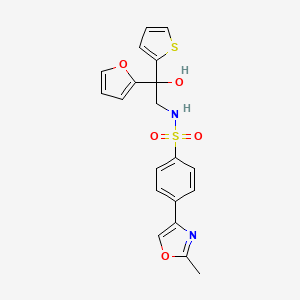

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biological properties. In the context of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, although this specific compound is not directly mentioned, related research provides insight into the synthesis of similar compounds. For instance, the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been described, highlighting the potential for creating high-affinity inhibitors through careful design and synthesis . Additionally, the use of benzenesulfonyl substituted furoxans as intermediates for the synthesis of new functionalized furoxans, which could be related to the furan component of the compound , has been explored, demonstrating the versatility of benzenesulfonyl groups in synthesis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The research on benzenesulfonamides incorporating flexible triazole moieties, which are effective carbonic anhydrase inhibitors, suggests that the insertion of flexible linkers can significantly impact the binding affinity and specificity of these compounds . This implies that the molecular structure of this compound, with its furan and thiophene components, could be tailored to interact with specific biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by their substituents. For example, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium leads to the formation of ethers and sulphides, respectively . This indicates that the benzenesulfonyl group can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the introduction of phenyl-1,2,3-triazole moieties into benzenesulfonamides has been shown to result in potent inhibition of certain human carbonic anhydrase isoforms, which is a direct consequence of the compound's chemical properties . These findings suggest that the physical and chemical properties of this compound would need to be carefully analyzed to understand its potential as a biological inhibitor.

Case Studies and Applications

While the provided papers do not mention case studies directly related to this compound, they do offer insights into the applications of similar compounds. For example, certain benzenesulfonamide derivatives have been evaluated for their ability to inhibit kynurenine 3-hydroxylase, which could be relevant for neurological conditions . Moreover, some derivatives have shown significant intraocular pressure-lowering activity in an animal model of glaucoma, suggesting potential therapeutic applications . These studies underscore the importance of understanding the synthesis, structure, and properties of benzenesulfonamide derivatives for their application in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

One application of related compounds is in the synthesis and biochemical evaluation of inhibitors for specific biochemical pathways. For instance, sulfonamide derivatives have been studied for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. The research by Röver et al. (1997) demonstrates the potential of sulfonamide derivatives in exploring the pathophysiological roles of biochemical pathways following neuronal injury (Röver et al., 1997).

Anticancer and Anti-Inflammatory Applications

The synthesis of celecoxib derivatives has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent activities. Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives and evaluated their biological activities, demonstrating the versatility of sulfonamide derivatives in pharmaceutical development (Küçükgüzel et al., 2013).

Chemical Synthesis and Material Science

Compounds structurally related to the specified sulfonamide have been utilized in chemical synthesis and material science applications. For instance, gold(I)-catalyzed reactions involving furan and thiophene derivatives have been employed to create complex chemical structures, enriching the chemistry of gold carbenoids and potentially leading to new material properties (Wang et al., 2014).

Solar Energy Applications

In the field of renewable energy, derivatives of furan and thiophene have been incorporated into phenothiazine-based dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. The study by Kim et al. (2011) shows how these derivatives can significantly improve solar energy-to-electricity conversion efficiency, highlighting the role of organic compounds in enhancing renewable energy technologies (Kim et al., 2011).

Enzymatic Synthesis of Biobased Polyesters

Furthermore, the enzymatic polymerization of biobased monomers, including furan derivatives, with diacid ethyl esters, has been explored for creating new biobased materials. Jiang et al. (2014) successfully synthesized furan-based polyesters, potentially contributing to the development of sustainable polymers and plastics (Jiang et al., 2014).

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-14-22-17(12-27-14)15-6-8-16(9-7-15)29(24,25)21-13-20(23,18-4-2-10-26-18)19-5-3-11-28-19/h2-12,21,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXOTQLLZIFTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)